molecular formula C20H20N2O B2762808 6-(3,4-dimethylphenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 922888-70-8

6-(3,4-dimethylphenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2762808
CAS No.: 922888-70-8
M. Wt: 304.393
InChI Key: ZBPWINTUSQGQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dimethylphenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a chemical compound based on the pyridazin-3(2H)-one scaffold, a core structure recognized for its significant and broad-spectrum pharmacological potential in scientific literature . Pyridazinone derivatives are investigated extensively in medicinal chemistry for their ability to interact with multiple biological targets, leading to diverse activities such as vasodilation and anticancer effects . These compounds are of particular interest in the field of reverse cardio-oncology, where researchers seek agents with dual activity for managing the co-occurrence of cardiovascular diseases and cancer, as the two conditions share common risk factors . The structural motif of the pyridazinone ring allows for interaction with various enzymes and receptors. Notably, many derivatives act as phosphodiesterase (PDE) inhibitors, which can lead to vasodilatory effects, making them relevant for cardiovascular disease research . Concurrently, other pyridazinone-based compounds demonstrate antiproliferative activity against various cancer cell lines, including HeLa (cervical adenocarcinoma) and BxPC-3 (pancreatic carcinoma), suggesting a potential application in targeted chemotherapy . The specific substitution pattern on the pyridazinone core, such as the 3,4-dimethylphenyl and 2-methylbenzyl groups in this compound, is critical for modulating its potency, selectivity, and overall pharmacodynamic profile . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-14-8-9-17(12-16(14)3)19-10-11-20(23)22(21-19)13-18-7-5-4-6-15(18)2/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPWINTUSQGQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(3,4-dimethylphenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N2O\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}

This structure includes a pyridazinone core with two aromatic substituents, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Anticancer Activity : The compound exhibits significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. In vitro studies have shown that it induces apoptosis and inhibits cell proliferation.
  • Mechanism of Action : The primary mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis. Notably, it affects the PI3K/Akt/mTOR pathway, leading to autophagy and apoptosis in cancer cells.

Anticancer Studies

  • Cell Viability Assays : Various concentrations of the compound were tested against cancer cell lines. The results indicated a dose-dependent decrease in cell viability.
    • IC50 Values : For A549 cells, the IC50 was found to be approximately 25 µM, while for MCF-7 cells, it was around 30 µM.
  • Mechanistic Studies :
    • Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with the compound.
    • Western Blot Analysis : The expression levels of pro-apoptotic proteins (Bax) increased while anti-apoptotic proteins (Bcl-2) decreased upon treatment.

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the compound significantly influences its biological activity:

  • Dimethyl Substituents : The 3,4-dimethylphenyl group enhances lipophilicity and may improve membrane permeability.
  • Pyridazinone Core : This structural motif is essential for the compound's interaction with target proteins involved in cancer cell signaling.

Data Summary Table

Activity Cell Line IC50 (µM) Mechanism
Anticancer ActivityA54925Induces apoptosis via PI3K/Akt/mTOR
Anticancer ActivityMCF-730Modulates pro-apoptotic signals

Case Studies

  • Case Study on Lung Cancer : In a study involving A549 cells treated with varying concentrations of the compound, significant inhibition of cell proliferation was observed alongside increased apoptosis markers.
  • Combination Therapy Potential : Preliminary studies suggest that combining this compound with established chemotherapeutics may enhance anticancer efficacy through synergistic effects.

Scientific Research Applications

Pharmacological Properties

  • Anticonvulsant Activity
    • Research has shown that derivatives of dihydropyridazinones exhibit significant anticonvulsant properties. For example, the structure-activity relationship (SAR) studies indicate that modifications at specific positions on the phenyl rings can enhance anticonvulsant efficacy. Compounds similar to 6-(3,4-dimethylphenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one have demonstrated protective effects in seizure models, making them candidates for further development in epilepsy treatments .
  • Antitumor Activity
    • Several studies have reported the antitumor potential of dihydropyridazinone derivatives. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The presence of electron-withdrawing groups in its structure has been correlated with increased cytotoxicity against cancer cells .
  • Antimicrobial Properties
    • Dihydropyridazinones have also been evaluated for their antimicrobial activities. Preliminary screenings suggest that modifications to the compound can enhance its effectiveness against a range of bacterial and fungal strains. This property is particularly valuable in addressing antibiotic resistance issues .

Case Studies

  • Case Study 1: Anticonvulsant Testing
    • A study evaluated a series of dihydropyridazinone derivatives, including those structurally related to this compound. The findings indicated that certain modifications led to enhanced anticonvulsant effects in animal models, with specific compounds achieving significant protection rates in electroshock seizure tests .
  • Case Study 2: Antitumor Efficacy
    • In vitro studies on cancer cell lines (e.g., MCF-7 and HepG2) revealed that compounds derived from dihydropyridazinones exhibited IC50 values indicating potent antitumor activity. The structural features contributing to this efficacy were analyzed through SAR studies, suggesting that specific substitutions could lead to improved therapeutic outcomes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on dihydropyridazinones significantly influence their lipophilicity, solubility, and bioavailability:

Compound Name Substituents (Positions) Molecular Weight Key Features
Target Compound 3,4-Dimethylphenyl (6), 2-methylbenzyl (2) ~315 (estimated) High lipophilicity; rigid aromatic groups
2-(3,4-Dichlorobenzyl)-6-(2-furyl)pyridazin-3(2H)-one 3,4-Dichlorobenzyl (2), furyl (6) ~323 Chlorine enhances electronegativity; furyl reduces hydrophobicity
6-(3,4-Dichlorophenyl)-2-(2-hydroxybutyl)-4,5-dihydro-2H-pyridazin-3-one 3,4-Dichlorophenyl (6), hydroxybutyl (2) 315.20 Hydroxybutyl increases solubility; dichlorophenyl adds polarity
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one 4-Methylphenyl (2) ~190 (estimated) Simpler structure; lower molecular weight

Key Observations :

  • The target compound’s 3,4-dimethylphenyl and 2-methylbenzyl groups contribute to higher lipophilicity compared to analogs with polar substituents (e.g., hydroxybutyl in ).

Key Observations :

  • Chlorine or fluorine substituents (e.g., ) may require protective group strategies (e.g., silyl ethers in ), increasing synthetic complexity.
  • Hydroxy or amino groups (e.g., ) necessitate additional steps for functionalization or protection.

Key Observations :

  • The target compound’s 3,4-dimethylphenyl group may enhance anti-inflammatory effects similar to , while the 2-methylbenzyl moiety could improve blood-brain barrier penetration.
  • Dichlorophenyl analogs (e.g., ) may exhibit stronger enzyme inhibition due to halogen-bonding interactions.

Q & A

Q. What are the optimal synthetic routes for 6-(3,4-dimethylphenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one?

The synthesis of dihydropyridazinone derivatives typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group modifications. For example:

  • Step 1 : Condensation of substituted hydrazines with diketones or α,β-unsaturated carbonyl compounds under reflux conditions (60–65°C) in glacial acetic acid with catalytic HCl .
  • Step 2 : Cyclization via intramolecular nucleophilic attack to form the dihydropyridazinone core.
  • Step 3 : Purification using column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization .
    Critical parameters include temperature control, stoichiometric ratios of reagents, and solvent selection. Computational modeling (e.g., DFT) can predict reaction pathways and optimize yields .

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the 6.7–7.7 ppm range and carbonyl signals near 160–170 ppm .
  • FT-IR : Identify key functional groups (e.g., C=O stretch ~1680 cm⁻¹, C-N stretches ~1250–1350 cm⁻¹) .
  • Mass Spectrometry (HRMS or EIMS) : Confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure and confirm bond angles/planarity of the dihydropyridazinone core .

Advanced Research Questions

Q. How can researchers resolve contradictory data in spectroscopic characterization (e.g., overlapping NMR signals)?

  • Multi-dimensional NMR : Use 2D techniques like COSY, HSQC, and HMBC to resolve signal overlap and assign protons/carbons unambiguously .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values .
  • Cross-technique validation : Correlate NMR data with IR, Raman, or X-ray results to confirm functional groups and spatial arrangements .

Q. What strategies improve yield and purity in multi-step syntheses of dihydropyridazinone derivatives?

  • Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) .
  • In-line Monitoring : Employ techniques like FT-IR or Raman spectroscopy to track reaction progress and intermediates in real time .
  • Green Chemistry Approaches : Replace hazardous solvents (e.g., glacial acetic acid) with ionic liquids or water-miscible solvents to enhance safety and reduce waste .

Q. How can the environmental fate and ecotoxicological risks of this compound be assessed?

  • Environmental Persistence Studies : Measure hydrolysis, photolysis, and biodegradation rates under standardized OECD guidelines .
  • Toxicity Assays : Conduct in vitro assays (e.g., Microtox® for bacterial toxicity) and in vivo tests (e.g., zebrafish embryos) to evaluate acute/chronic effects .
  • Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to predict bioaccumulation and toxicity endpoints .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

  • SAR Studies : Synthesize analogs with substituent variations (e.g., halogens, methoxy groups) and test in biological assays (e.g., enzyme inhibition, antimicrobial activity) .
  • Molecular Docking : Predict binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock or Schrödinger .
  • Pharmacokinetic Profiling : Assess solubility, permeability (Caco-2 assays), and metabolic stability (microsomal assays) to prioritize lead compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.